Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate
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Overview
Description
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activities in Biochemical Assays
One notable application of compounds related to Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate is their role as inhibitors in biochemical assays. A study highlighted the synthesis of analogous compounds that acted as potent inhibitors of HCV NS5B polymerase, demonstrating significant inhibitory activities in biochemical and replicon assays (Ellis et al., 2008).
Antitumor Activity
Another important application is in the field of antitumor activity. Compounds structurally similar to Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate have been synthesized and evaluated for their antitumor properties. For instance, certain derivatives have shown notable in vitro antitumor activity, as tested in National Cancer Institute screenings (Brzozowski, Sa̧czewski, & Gdaniec, 2003).
Analgesic Potential
Research has also explored the potential analgesic properties of related compounds. For example, a study developed a synthetic method to prepare certain benzothiazine-3-carboxamides with high analgesic activity identified through pharmacological screening (Ukrainets et al., 2014).
Photochemical Studies
Photochemical reactions of related compounds have been investigated to understand their behavior under specific conditions. For instance, a study on 2-(4-thiazolyl)-1H-benzimidazole, a similar compound, in the presence of singlet oxygen revealed insights into potential photoreactions and their mechanisms (Mahran, Sidky, & Wamhoff, 1983).
Spectroscopic Studies
Spectroscopic studies are another application area, focusing on the solvent effects on molecular aggregation of related compounds. Such research offers insights into the molecular interactions and structural properties under different conditions (Matwijczuk et al., 2016).
Safety and Hazards
The compound is labeled as an irritant . This means it may cause skin irritation or serious eye irritation. Therefore, it should be handled with care, and appropriate safety measures should be taken when working with it. A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-4-2-3-5-11(10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGAZCXJZAKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.